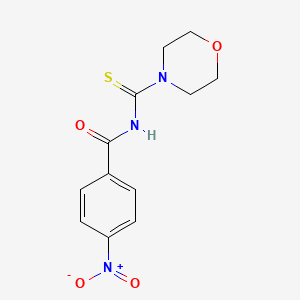

N-(morpholine-4-carbothioyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(morpholine-4-carbothioyl)-4-nitrobenzamide is a chemical compound with the molecular formula C12H13N3O4S and a molecular weight of 295.319 g/mol . It is known for its unique structure, which includes a morpholine ring, a carbothioyl group, and a nitrobenzamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholine-4-carbothioyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with morpholine-4-carbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(morpholine-4-carbothioyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-aminobenzamide derivatives.

Reduction: Formation of 4-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Thiourea derivatives, including N-(morpholine-4-carbothioyl)-4-nitrobenzamide, have demonstrated a range of biological activities. Research indicates that these compounds exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that thiourea derivatives can act as effective antibacterial and antifungal agents, which is crucial in the development of new antimicrobial therapies .

Antiviral Properties

The compound has also been investigated for its antiviral activity. It has been reported as a potential inhibitor of herpes viruses, including human cytomegalovirus and herpes simplex virus. The mechanism involves interference with viral replication, making it a candidate for further development in antiviral drug formulation .

Anticancer Potential

Research has indicated that this compound and similar compounds may possess anticancer properties. Studies have explored their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Analytical Chemistry Applications

Metal Ion Detection

this compound serves as a selective reagent for the detection of transition metals in complex matrices. Its thiourea functionality allows it to form stable complexes with metal ions, facilitating their analysis through spectroscopic methods. This application is particularly useful in environmental monitoring and quality control in pharmaceuticals .

Coordination Chemistry

Ligand Properties

The compound's structure allows it to function as a ligand in coordination chemistry. Its ability to coordinate with transition metals enhances its potential use in developing metal complexes with improved biological activities. Research indicates that such complexes can exhibit enhanced properties compared to their non-coordinated counterparts, making them suitable for various applications in catalysis and material science .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Saeed et al. (2010) | Demonstrated anticancer activity against several cancer cell lines | Medicinal Chemistry |

| Arslan et al. (2003) | Reported selective detection of cobalt and nickel using thiourea derivatives | Analytical Chemistry |

| EP 1137632 B1 | Highlighted antiviral activity against herpes viruses | Medicinal Chemistry |

Mecanismo De Acción

The mechanism of action of N-(morpholine-4-carbothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and carbothioyl group contribute to the compound’s ability to interact with proteins and enzymes, affecting their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

N-(morpholine-4-carbothioyl)benzamide: Similar structure but lacks the nitro group.

N-(morpholine-4-carbothioyl)acetamide: Contains an acetamide group instead of a benzamide group.

N-(morpholine-4-carbothioyl)propanamide: Contains a propanamide group instead of a benzamide group.

Uniqueness

N-(morpholine-4-carbothioyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties.

Actividad Biológica

N-(morpholine-4-carbothioyl)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, synthesis, and biological effects, supported by case studies and research findings.

Structural Characteristics

The compound has the molecular formula C12H13N3O4S and features a morpholine ring, a nitro group, and a carbothioyl moiety. The morpholine ring adopts a chair conformation, while the nitro group is slightly twisted from the benzene plane, which may influence its biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with morpholine in the presence of ammonium thiocyanate and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The process includes refluxing the reactants in anhydrous acetone, followed by purification through crystallization .

Anticoagulant Properties

One of the most significant areas of research concerning this compound is its anticoagulant activity. Studies indicate that this compound acts as an inhibitor of activated factor X (FXa), which plays a crucial role in the coagulation cascade. The inhibition of FXa can prevent thrombus formation, making this compound a candidate for treating thromboembolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticoagulant | Potent FXa inhibitor | Inhibition of thrombin formation via FXa pathway |

| Antimicrobial | Moderate activity against bacteria | Disruption of bacterial cell wall synthesis |

| Cytotoxicity | Selective against cancer cells | Induction of apoptosis in specific cancer cell lines |

Antimicrobial Activity

Research has also shown that this compound exhibits moderate antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting cell wall synthesis, which is vital for bacterial survival .

Cytotoxic Effects

In vitro studies suggest that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . Further research is needed to elucidate the specific pathways involved.

Case Studies

- Anticoagulant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in thrombus formation compared to controls. This supports its potential use as an oral anticoagulant .

- Cytotoxicity Evaluation : In a controlled laboratory setting, researchers treated various cancer cell lines with this compound and observed dose-dependent cytotoxic effects. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Propiedades

IUPAC Name |

N-(morpholine-4-carbothioyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c16-11(9-1-3-10(4-2-9)15(17)18)13-12(20)14-5-7-19-8-6-14/h1-4H,5-8H2,(H,13,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQNYCRXGJDAIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.